1-methoxy-4-(4-phenylphenoxy)benzene
Overview
Description
1-Methoxy-4-(4-phenylphenoxy)benzene is an organic compound with the molecular formula C19H16O2 It is characterized by a methoxy group (-OCH3) attached to a benzene ring, which is further connected to another benzene ring through a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-phenylphenoxy)benzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxy-4-iodobenzene with 4-phenylphenol in the presence of a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. The product is subsequently purified through techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-phenylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-methoxy-4-(4-phenylphenoxy)benzaldehyde.
Reduction: The compound can be reduced to form this compound alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents, such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: 1-Methoxy-4-(4-phenylphenoxy)benzaldehyde.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-4-(4-phenylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-methoxy-4-(4-phenylphenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methoxy-4-(4-phenylphenoxy)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-phenoxybenzene: Lacks the additional phenyl group, resulting in different chemical and biological properties.
4-Methoxy-4’-phenylphenol: Contains a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.
1-Methoxy-4-(4-methoxyphenoxy)benzene:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
40843-54-7 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-methoxy-4-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C19H16O2/c1-20-17-11-13-19(14-12-17)21-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
WQVCBGQTRZYMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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